2-hydroxy-5-(trifluoromethoxy)benzoic Acid
Overview
Description
2-Hydroxy-5-(trifluoromethoxy)benzoic acid, also known as 5-trifluoromethoxysalicylic acid, is an organic compound belonging to the class of salicylic acids. It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethoxy group at the fifth position on the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a salicylic acid derivative. One common method includes the reaction of 2-hydroxybenzoic acid with trifluoromethoxy reagents under controlled conditions. For instance, the compound can be synthesized by reacting 2-hydroxybenzoic acid with trifluoromethoxybenzene in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using techniques like NMR and HPLC .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-5-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethoxy)benzoic acid
Uniqueness: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
2-Hydroxy-5-(trifluoromethoxy)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a hydroxyl group (-OH), a carboxylic acid (-COOH), and a trifluoromethoxy group (-O-CF₃), which contribute to its unique chemical behavior and biological activity. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with biological targets .
Biological Activities
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent .
3. Antioxidant Activity
This compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have reported its ability to scavenge free radicals, thus contributing to cellular protection against damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Receptor Interaction : The trifluoromethoxy group may enhance binding affinity to specific receptors involved in inflammatory responses .
- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multiple strains of bacteria using agar diffusion methods. The results indicated that it produced significant zones of inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus, with an average inhibition zone diameter ranging from 15 to 20 mm at optimal concentrations .
Data Tables
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMLXYADOZCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379381 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-57-1 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129644571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129644-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7H38I0VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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